molecular formula C26H32N4O3S B1193790 VU6007705

VU6007705

Cat. No.: B1193790
M. Wt: 480.63
InChI Key: YUMBEWHZSRMENI-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6007705 is a pan-Gαq/11-coupled muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) designed to enhance acetylcholine (ACh) signaling by increasing ACh binding affinity and cooperativity across M1, M3, and M5 mAChR subtypes . Structurally, it features an N-propyl substitution on a benzimidazole core, which distinguishes it from earlier analogs like VU0488129 (N-ethyl substitution) . Unlike traditional orthosteric agonists, this compound exhibits minimal intrinsic agonist activity but robustly potentiates ACh responses through allosteric mechanisms .

Key characteristics:

  • Mechanism: Enhances ACh binding affinity (α > 1) and cooperativity (β ≈ 1) without altering maximal ACh efficacy .
  • Structural Motif: N-propyl chain modification optimizes cooperativity compared to shorter alkyl derivatives .

Properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.63

IUPAC Name

(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O3S/c1-2-14-30(25-9-5-7-19-6-3-4-8-23(19)25)26(31)20-12-15-29(16-13-20)34(32,33)22-10-11-24-21(17-22)18-27-28-24/h3-4,6,8,10-11,17-18,20,25H,2,5,7,9,12-16H2,1H3,(H,27,28)/t25-/m1/s1

InChI Key

YUMBEWHZSRMENI-RUZDIDTESA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N(CCC)[C@@H]4CCCC5=C4C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU-6007705;  VU 6007705;  VU6007705

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structural Modifications Key Functional Properties
VU6007705 N-propyl substitution on benzimidazole core High cooperativity (αβ > 100) across M1/M3/M5; no effect on maximal ACh response .
VU0488129 N-ethyl substitution Moderate ACh potency enhancement; weak cooperativity (αβ < 50) and no subtype selectivity .
VU6007438 Deuterated analog of VU0488129 Similar to VU0488129 but reduced M5 mAChR affinity; retained M1/M3 activity .
VU6007678 4-fluoro-indole + N-propyl extension High cooperativity (αβ > 100) + potentiation of ACh signaling efficacy; robust allosteric agonist activity .
ML380 Parent compound (M5-preferring PAM) Binds all Gq-coupled mAChRs but only activates M1/M5; weak M3 potentiation (αβ < 10) .
VU6008555 Undisclosed structural changes Comparable to this compound in cooperativity (αβ > 100) but distinct binding kinetics .

Functional Data Table

Parameter This compound VU0488129 VU6007678 ML380
ACh Affinity (α) >100-fold increase ~10-fold increase >100-fold increase <10-fold increase
Cooperativity (β) ~1 (no efficacy change) ~1 (no efficacy change) >1 (efficacy enhanced) ~1 (M1/M5 only)
Subtype Selectivity Pan-Gαq/11 (M1/M3/M5) Pan-Gαq/11 (M1/M3/M5) Pan-Gαq/11 (M1/M3/M5) M5 > M1 > M3
Allosteric Agonism None None Robust None

Research Findings and Key Insights

Receptor-Specific Effects

  • M3/M5 mAChRs: After phenoxybenzamine (PBZ) treatment, this compound significantly enhances maximal ACh responses (P = 0.022 for both subtypes), suggesting context-dependent efficacy modulation .
  • Comparative Potency : this compound, VU6007678, and VU6008555 exhibit up to 60-fold higher cooperativity than ML380 at Gq-coupled mAChRs, despite similar receptor affinity .

Mechanistic Distinctions

  • Cooperativity vs. Efficacy : this compound’s activity is driven by ACh affinity enhancement (α), whereas VU6007678 uniquely potentiates both affinity (α) and efficacy (β) due to its fluorinated indole core .
  • Subtype Selectivity : Selectivity in this series arises from differential cooperativity rather than receptor binding affinity. For example, ML380 binds all Gq-coupled mAChRs but activates only M1/M5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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